

Spectroscopic Data Profile of Methyl 2-chloro-5-sulfamoylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-chloro-5-sulfamoylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-chloro-5-sulfamoylbenzoate**. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed analysis of closely related analogous compounds: 2-chloro-5-sulfamoylbenzoic acid and methyl 2-chlorobenzoate. This information serves as a valuable resource for interpretation and prediction of the spectroscopic characteristics of the title compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Methyl 2-chlorobenzoate	CDCl ₃	7.82	dd	7.7, 1.6	Ar-H
7.42	m	Ar-H			
7.30	m	Ar-H			
3.93	s	-OCH ₃			
2-Chlorobenzoic acid	CDCl ₃	8.09	d	7.44	Ar-H
7.50	m	Ar-H			
7.40	m	Ar-H			
7.31	m	Ar-H			

Table 2: ¹³C NMR Data of Analogous Compounds

Compound	Solvent	Chemical Shift (δ) ppm
Methyl 2-chlorobenzoate	CDCl ₃	166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.5
2-Chlorobenzoic acid	CDCl ₃	171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Analogous Compounds

Compound	Functional Group	Wavenumber (cm ⁻¹)
Methyl 2-chlorobenzoate	C=O (ester)	~1730
C-Cl	~750	
C-O	~1250	
2-Chlorobenzoic acid	O-H (carboxylic acid)	2500-3300 (broad)
C=O (carboxylic acid)	~1700	
C-Cl	~750	
2-Sulfamoylbenzoic acid	N-H (sulfonamide)	~3300, ~3200
S=O (sulfonamide)	~1350, ~1160	
C=O (carboxylic acid)	~1700	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Compounds

Compound	Ionization Mode	[M] ⁺ or [M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
Methyl 2-chlorobenzoate	EI	170/172	139/141 ([M-OCH ₃] ⁺), 111 ([M-COOCH ₃] ⁺)
2-Chloro-5-sulfamoylbenzoic acid	ESI ⁻	234	Predicted fragments: 155 ([M-SO ₂ NH ₂] ⁻)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific

frequency (e.g., 400 MHz for ^1H NMR).[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ^{13}C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

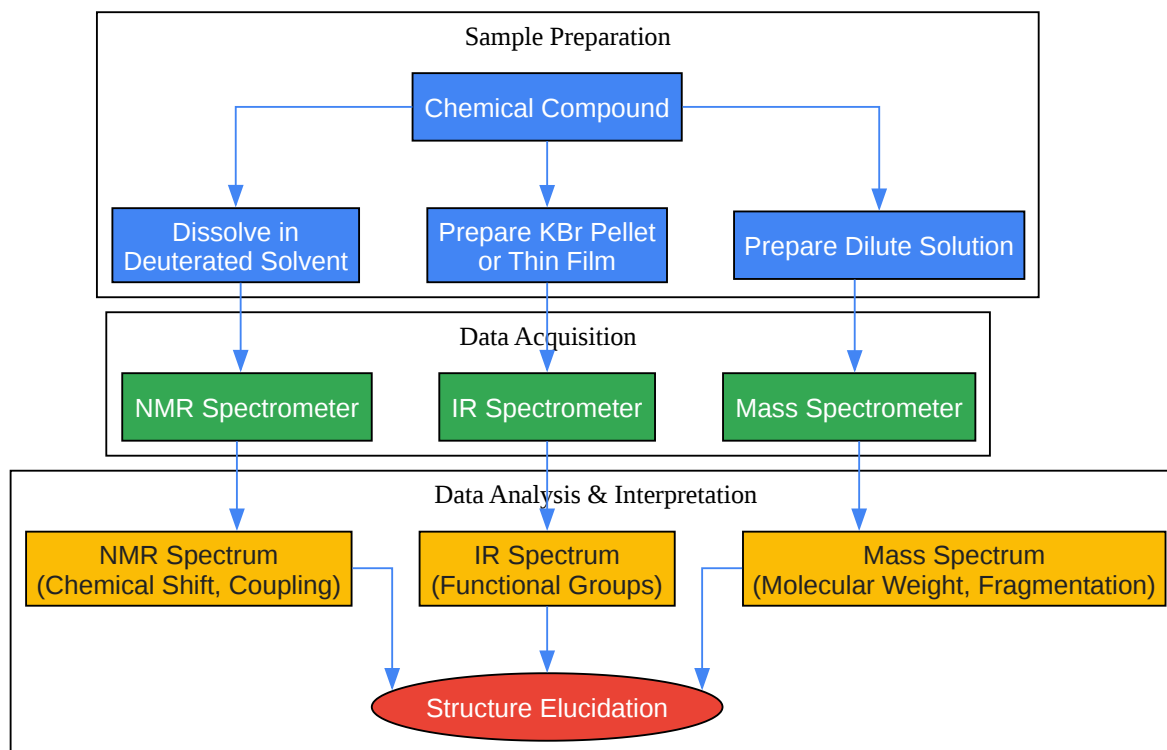
For solid samples, a common method is the preparation of a KBr pellet. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2] Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[3] The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

For a solid organic sample, a dilute solution is typically prepared and introduced into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[4] In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation.[4] ESI is a softer ionization technique that often results in the observation of the molecular ion with less fragmentation. The ions are then separated based on their mass-to-charge ratio (m/z).[4]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Spectroscopic Analysis Workflow

This workflow outlines the key stages from sample preparation to data acquisition and interpretation, culminating in the elucidation of the chemical structure.

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